Antozoline hydrochloride
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Overview
Description
Antozoline hydrochloride is a first-generation antihistamine with anticholinergic properties. It is primarily used to relieve nasal congestion and in eye drops, often in combination with other compounds like naphazoline, to alleviate the symptoms of allergic conjunctivitis . The compound is known for its ability to block the actions of endogenous histamine by selectively binding to histamine H1 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antozoline hydrochloride typically involves the reaction of 2-imidazoline with benzyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Antozoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the imidazoline ring is a reactive site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents such as sodium hydroxide and ammonia are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced imidazoline derivatives .
Scientific Research Applications
Antozoline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on histamine receptors and its potential role in modulating allergic responses.
Medicine: this compound is used in the treatment of allergic conjunctivitis and nasal congestion.
Mechanism of Action
Antozoline hydrochloride exerts its effects by binding to histamine H1 receptors. This binding blocks the action of endogenous histamine, leading to the temporary relief of symptoms associated with histamine release, such as nasal congestion and allergic conjunctivitis . The compound’s anticholinergic properties also contribute to its therapeutic effects by reducing secretions and relaxing smooth muscles .
Comparison with Similar Compounds
Naphazoline: Often used in combination with antozoline hydrochloride for its vasoconstrictive properties.
Tetryzoline: Another compound used in eye drops for its decongestant effects.
Xylometazoline: Similar to naphazoline, used for nasal decongestion.
Uniqueness: this compound is unique due to its dual action as an antihistamine and anticholinergic agent. This combination allows it to effectively relieve symptoms of allergic reactions while also reducing secretions and relaxing smooth muscles . Its ability to inhibit hepatitis B virus DNA secretion further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H18ClN3 |
---|---|
Molecular Weight |
299.8 g/mol |
IUPAC Name |
N-benzyl-N-(1H-imidazol-2-ylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C17H17N3.ClH/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;/h1-12H,13-14H2,(H,18,19);1H |
InChI Key |
FEGZBVFKDOUDFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=NC=CN2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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